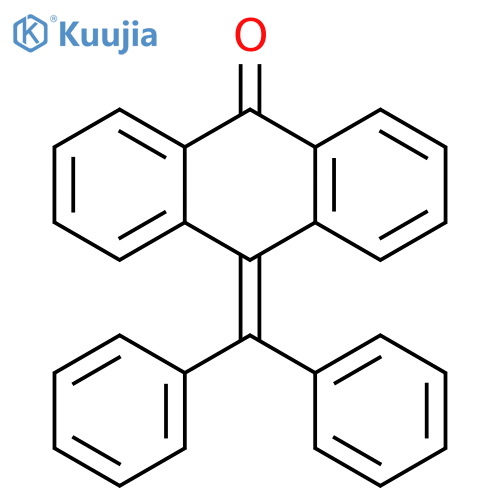Cas no 667-91-4 (9(10H)-Anthracenone,10-(diphenylmethylene)-)

667-91-4 structure
商品名:9(10H)-Anthracenone,10-(diphenylmethylene)-
9(10H)-Anthracenone,10-(diphenylmethylene)- 化学的及び物理的性質
名前と識別子
-
- 9(10H)-Anthracenone,10-(diphenylmethylene)-
- 10-benzhydrylideneanthracen-9-one
- 9-BENZHYDRYLIDENE-10-ANTHRONE
- NULL
- 9(10H)-Anthracenone, 10-(diphenylmethylene)-
- FT-0632773
- Diphenylmethylenanthron
- NS00036066
- NSC 89267
- NSC89267
- 10-(Diphenylmethylene)anthracen-9(10H)-one
- SCHEMBL8653739
- EINECS 211-570-7
- SPOJSTUMWGMCFP-UHFFFAOYSA-N
- A835546
- MFCD00019172
- 667-91-4
- Anthrafuchson
- NSC-89267
- DTXSID20216848
- 10-(Diphenylmethylene)-9(10H)-anthracenone #
- DB-054960
-
- インチ: InChI=1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H
- InChIKey: SPOJSTUMWGMCFP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 358.13600
- どういたいしつりょう: 358.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 色と性状: イエローパウダ
- 密度みつど: 1.0621 (rough estimate)
- ゆうかいてん: 203-207 °C
- ふってん: 450.86°C (rough estimate)
- フラッシュポイント: 209.5°C
- 屈折率: 1.6380 (estimate)
- PSA: 17.07000
- LogP: 6.23840
- ようかいせい: 未確定
9(10H)-Anthracenone,10-(diphenylmethylene)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB576698-5g |
9-Benzhydrylidene-10-anthrone, 95%; . |
667-91-4 | 95% | 5g |
€143.90 | 2024-08-02 | |
| abcr | AB576698-1g |
9-Benzhydrylidene-10-anthrone, 95%; . |
667-91-4 | 95% | 1g |
€65.40 | 2024-08-02 |
9(10H)-Anthracenone,10-(diphenylmethylene)- 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
667-91-4 (9(10H)-Anthracenone,10-(diphenylmethylene)-) 関連製品
- 434-85-5(10H,10'H-9,9'-Bianthracenylidene-10,10'-dione)
- 2222-33-5(5-Dibenzosuberenone)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
